5-chloro-N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}thiophene-2-sulfonamide
Description
This compound features a thiophene-2-sulfonamide core linked to a 4-methyl-1,3-thiazol-5-yl group substituted with a 3,4-dimethoxyphenyl moiety. The 3,4-dimethoxyphenyl group is a common pharmacophore in medicinal chemistry, often associated with enhanced binding affinity to biological targets due to its electron-donating methoxy groups . The thiazole ring contributes to metabolic stability and structural rigidity, while the sulfonamide group may enhance solubility and hydrogen-bonding interactions .
Properties
IUPAC Name |
5-chloro-N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O4S3/c1-11-15(8-9-20-28(22,23)17-7-6-16(19)27-17)26-18(21-11)12-4-5-13(24-2)14(10-12)25-3/h4-7,10,20H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DATKDMSRVSZAJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)OC)OC)CCNS(=O)(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-chloro-N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}thiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties. Relevant data tables and case studies will be included to provide a comprehensive overview of its potential therapeutic applications.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Chemical Formula : C15H18ClN3O3S
- Molecular Weight : 357.84 g/mol
- IUPAC Name : this compound
Structural Features
The presence of a thiazole ring, sulfonamide moiety, and methoxy groups are critical for its biological activity. These structural components contribute to the compound's interaction with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including the compound . The following table summarizes key findings regarding its cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast) | 10.5 | |
| HCT116 (Colon) | 8.7 | |
| HepG2 (Liver) | 12.0 | |
| Jurkat (Leukemia) | 9.8 |
The anticancer activity is attributed to the compound's ability to induce apoptosis and inhibit cell proliferation through various mechanisms, including:
- Inhibition of Bcl-2 Protein : The compound interacts with Bcl-2, promoting apoptosis in cancer cells .
- Cell Cycle Arrest : It has been shown to cause cell cycle arrest at the G1 phase in sensitive cell lines .
Antimicrobial Activity
The antimicrobial properties of similar thiazole compounds suggest potential efficacy against bacterial infections. A study evaluated the antibacterial activity of thiazole derivatives against common pathogens:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Streptococcus pyogenes | 16 |
These findings indicate that the compound may exhibit moderate antibacterial activity, warranting further investigation into its therapeutic potential.
Anti-inflammatory Activity
Thiazole derivatives have also been explored for their anti-inflammatory effects. The compound has shown promise in inhibiting pro-inflammatory cytokines in vitro:
- Cytokine Inhibition : Studies indicate a reduction in IL-6 and TNF-alpha levels upon treatment with the compound .
Case Study 1: Anticancer Efficacy in Vivo
A recent study investigated the in vivo efficacy of the compound using xenograft models of human cancer:
- Model Used : MCF-7 xenograft model
- Dosage : Administered at 10 mg/kg body weight
- Outcome : Significant tumor size reduction observed after four weeks of treatment compared to control groups .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, researchers evaluated the compound's effectiveness against multi-drug resistant strains:
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that sulfonamide derivatives exhibit promising anticancer properties. The compound has structural similarities to other sulfonamides that have demonstrated efficacy against various cancer cell lines. For instance, compounds derived from sulfonamides have shown activity against human tumor cell lines, with some achieving low micromolar GI50 levels (growth inhibition at 50% concentration) in vitro .
2. Antiviral Properties
In the realm of antiviral research, sulfonamide derivatives have been synthesized and tested for their efficacy against viral infections. A study highlighted the synthesis of 1,3,4-thiadiazole sulfonamides which displayed antiviral activity against the tobacco mosaic virus (TMV) . This suggests that similar derivatives of 5-chloro-N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}thiophene-2-sulfonamide could be explored for antiviral applications.
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of sulfonamide derivatives is crucial for optimizing their biological activity. The presence of specific substituents on the thiazole and thiophene rings can significantly influence the compound's potency and selectivity. Research has shown that modifications to these rings can enhance anticancer and antiviral activities .
Potential Mechanisms of Action
The mechanisms through which sulfonamide derivatives exert their biological effects are varied and complex:
- Inhibition of Enzymatic Activity : Some sulfonamides act as inhibitors of carbonic anhydrase enzymes, which are implicated in tumor growth and metastasis.
- Interference with Viral Replication : Sulfonamides may disrupt viral replication processes, making them candidates for further investigation as antiviral agents.
Case Studies and Experimental Findings
Comparison with Similar Compounds
Structural Analogues from Screening Libraries ()
The following sulfonamide derivatives share the N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl} backbone but differ in the sulfonamide substituents:
Key Observations :
- The chlorine in the target compound may confer superior metabolic stability compared to the fluoro or nitro groups, as halogens often reduce oxidative degradation .
- The 4-nitro substituent in G856-3209 could limit bioavailability due to its polarity, whereas the 3-fluoro-4-methoxy in G856-3199 balances lipophilicity and solubility .
Thiazole-Containing Derivatives ()
- 1'-Allyl-1-(3,4-Dimethylbenzoyl)-2-(4-Methyl-1,3-Thiazol-5-Yl)-1,2,5,6,7,7a-Hexahydrospiro[pyrrolizine-3,3'-Indolin]-2'-One (): Features a spiro-pyrrolizine-indolin system fused with a thiazole ring. Exhibits C-H···O hydrogen bonding in its crystal structure, a feature absent in the target compound’s simpler sulfonamide design .
- 1,3,4-Thiadiazole Derivatives (): Thiadiazole rings (vs. Sulfur-rich structures (e.g., thiadiazole sulfonamides) often exhibit enhanced antimicrobial activity compared to mono-sulfur systems .
Benzamide Analogues ()
- N-[2-(3,4-Dimethoxyphenyl)Ethyl]Benzamide (Rip-B): Replaces the sulfonamide-thiophene moiety with a benzamide group. Benzamide derivatives are often less polar than sulfonamides, impacting membrane permeability .
Pharmacological Relevance of 3,4-Dimethoxyphenyl Motif ()
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
